molecular formula C8H6BrFN2O B1381291 7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 1820665-78-8

7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B1381291
CAS No.: 1820665-78-8
M. Wt: 245.05 g/mol
InChI Key: WAHHUZCZSLHKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazole Chemistry: Foundation and Significance

Benzimidazole represents one of the most fundamentally important heterocyclic frameworks in organic chemistry, consisting of a fused benzene and imidazole ring system with the molecular formula C7H6N2. This bicyclic aromatic compound has garnered extensive attention from researchers due to its distinctive structural properties and the remarkable diversity of biological activities exhibited by its derivatives. The benzimidazole core structure demonstrates exceptional stability under various chemical conditions, maintaining its integrity when exposed to alkalis, warm hydrochloric acid, and even corrosive sulfuric acid. This inherent stability, combined with the presence of two nitrogen atoms that can participate in hydrogen bonding and coordination chemistry, makes benzimidazole an invaluable scaffold for drug development and materials science applications.

The significance of benzimidazole chemistry extends far beyond its structural stability. Natural occurrence of benzimidazole derivatives, most notably N-ribosyl-dimethyl benzimidazole as a pivotal coordinating ligand to cobalt in vitamin B12, demonstrates the biological relevance of this heterocyclic system. The benzimidazole framework serves as a privileged structure in medicinal chemistry, exhibiting a broad spectrum of therapeutic activities including antihistamine, antifungal, antimicrobial, antiviral, anti-inflammatory, antioxidant, antiulcerative, and anticancer properties. These diverse biological activities have driven continuous research efforts aimed at developing new synthetic methodologies for benzimidazole derivatives and exploring structure-activity relationships within this chemical family.

Contemporary synthetic approaches to benzimidazole derivatives have evolved to encompass microwave-assisted reactions, one-pot synthetic strategies, and environmentally sustainable methodologies. Recent research has demonstrated the effectiveness of condensing anthranilamides with aldehydes in N,N-dimethylacetamide in the presence of sodium metabisulfite to produce various benzimidazole derivatives. These synthetic advancements have enabled the preparation of complex benzimidazole structures with precise control over substitution patterns, facilitating the exploration of new chemical space within this important heterocyclic family.

Halogenated Benzimidazoles in Chemical Research

Halogenated benzimidazoles represent a specialized subset of benzimidazole chemistry that has gained significant attention due to the unique properties imparted by halogen substituents. The incorporation of halogen atoms into benzimidazole frameworks fundamentally alters the electronic distribution, reactivity patterns, and potential biological activities of these compounds. Research into halogenated benzimidazole carboxamides has revealed that different halogen atoms play critical roles in determining ultrapotency, with structure-activity relationship studies demonstrating that bromo, fluoro, and iodo derivatives exhibit particularly promising characteristics.

The strategic placement of halogen atoms in benzimidazole structures enables precise modulation of molecular properties through well-understood electronic effects. Fluorine substitution, for instance, introduces strong electron-withdrawing character while maintaining relatively small steric bulk, whereas bromine substitution provides opportunities for further functionalization through cross-coupling reactions. The presence of multiple halogens in a single benzimidazole structure, such as in compounds containing both bromine and fluorine substituents, creates complex electronic environments that can lead to unexpected reactivity patterns and enhanced biological activities.

Synthetic methodologies for halogenated benzimidazoles have advanced considerably, with researchers developing environmentally friendly bromination procedures using bromide-bromate couples in aqueous media. These methods enable selective monobromination of aromatic heterocyclic compounds under mild conditions without requiring catalysts, particularly effective for heterocycles containing electron-rich substituents. Additionally, recent advances have introduced dibromohydantoin-promoted tandem carbon-hydrogen amination and bromination reactions, providing metal-free synthetic routes to bromo-N-heterocycles with water as the primary solvent.

The research significance of halogenated benzimidazoles extends to their utility as molecular tools in biological and medicinal chemistry. Halogenated ligands offer attractive opportunities for radiodiagnostic applications using fluorine-18, radiotherapeutic applications with iodine-131, or structural studies using chlorine and bromine derivatives for photoaffinity cross-linking, mass spectroscopy experiments, and X-ray crystallographic investigations. These applications demonstrate the versatility of halogenated benzimidazoles as both therapeutic agents and research tools for understanding biological systems.

Historical Development of Fluorinated and Brominated Heterocycles

The historical development of fluorinated heterocycles traces back over ninety years to the pioneering work of Chichibabin, who achieved the synthesis of 2-fluoropyridine. However, substantial progress in this field did not gain momentum until approximately four decades later, during the 1950s, when new synthetic methods and more readily-handled fluorinating agents became available. This period marked a crucial turning point in fluorinated heterocycle chemistry, as it witnessed the rational development of 5-fluorouracil as an anti-cancer agent, establishing the therapeutic potential of fluorinated heterocycles and heralding the development of numerous related compounds that continue to have important clinical applications more than fifty years after their original discovery.

The development of fluoroquinolone antibiotics in the early 1970s represented another major milestone in fluorinated heterocycle research. The discovery and subsequent approval of ciprofloxacin for human use in the United States during the late 1980s exemplified the successful translation of fluorinated heterocycle research into clinically important therapeutic agents. This success story demonstrated the unique properties that fluorine substitution could impart to heterocyclic compounds, including enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets.

Brominated heterocycles have followed a parallel but distinct developmental pathway, with research focusing primarily on their utility as synthetic intermediates and their unique biological activities. The development of efficient bromination methodologies has been central to advancing brominated heterocycle chemistry, with researchers establishing environmentally friendly approaches that avoid the use of harsh brominating reagents. Modern bromination techniques have enabled the selective introduction of bromine atoms into heterocyclic frameworks under mild conditions, facilitating the preparation of complex brominated structures for biological evaluation.

Contemporary research in halogenated heterocycles has embraced the concept of combining multiple halogens within single molecular frameworks, creating compounds that harness the unique properties of different halogen atoms simultaneously. This approach has led to the development of sophisticated synthetic strategies for preparing multiply-halogenated heterocycles, including benzimidazole derivatives containing both fluorine and bromine substituents. The evolution of synthetic methodologies has progressed from simple halogenation reactions to complex cascade processes that enable the construction of intricate halogenated heterocyclic architectures in single synthetic operations.

Position of 7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one in Modern Chemical Research

The compound this compound occupies a unique position within the landscape of modern heterocyclic chemistry, representing the convergence of several important synthetic and structural themes. This compound exemplifies the sophisticated level of molecular complexity that contemporary synthetic chemistry can achieve, incorporating multiple functional modifications within the benzimidazole framework including dual halogenation, N-methylation, and lactam formation. The specific substitution pattern observed in this compound reflects the precision with which modern synthetic methodologies can control regioselectivity and functional group tolerance in heterocyclic synthesis.

The structural complexity of this compound positions it as an important representative of multiply-substituted benzimidazole derivatives that serve as valuable building blocks for pharmaceutical development. Recent research has demonstrated that benzimidazole derivatives with specific halogen substitution patterns can exhibit enhanced biological activities compared to their non-halogenated counterparts. The presence of both bromine and fluorine substituents in this compound creates a unique electronic environment that may contribute to distinctive binding interactions with biological targets, while the methylation pattern influences solubility and pharmacokinetic properties.

From a synthetic perspective, compounds like this compound represent important targets for developing new synthetic methodologies and demonstrating the scope and limitations of existing approaches. The successful synthesis of such compounds requires careful consideration of reaction sequences, protecting group strategies, and functional group compatibility throughout multi-step synthetic routes. Modern synthetic approaches to related benzimidazole derivatives have employed microwave-assisted reactions, which enable rapid heating and precise temperature control, facilitating the formation of complex heterocyclic structures under optimized conditions.

The research significance of this compound extends to its potential utility as a synthetic intermediate for accessing more complex molecular architectures. The bromine substituent provides a reactive handle for cross-coupling reactions, enabling the introduction of various aromatic and heteroaromatic substituents through palladium-catalyzed processes. Similarly, the fluorine atom can participate in specialized reactions that take advantage of the unique properties of carbon-fluorine bonds. The combination of these reactive sites within a single molecule creates opportunities for divergent synthetic strategies that can access diverse chemical libraries from a common intermediate.

Properties

IUPAC Name

4-bromo-6-fluoro-3-methyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2O/c1-12-7-5(9)2-4(10)3-6(7)11-8(12)13/h2-3H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHHUZCZSLHKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2Br)F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the bromine and fluorine substituents: Halogenation reactions are employed to introduce bromine and fluorine atoms at specific positions on the benzimidazole ring. This can be done using reagents like N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:

    Substitution reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and reduction reactions: The benzimidazole core can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can yield carboxylated derivatives.

Scientific Research Applications

Medicinal Chemistry

7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one has garnered attention in medicinal chemistry due to its potential as a drug candidate. Its ability to inhibit specific kinases positions it as a promising agent in cancer therapy. Research indicates that this compound can induce apoptosis in cancer cells by activating critical signaling pathways, thus modulating cell growth and differentiation.

Antimicrobial and Antiviral Activities

Studies have shown that compounds within the benzimidazole family exhibit significant antimicrobial and antiviral properties. The presence of halogen atoms (bromine and fluorine) in this compound enhances its interaction with biological targets, potentially leading to the development of new antimicrobial agents .

Organic Synthesis

In organic chemistry, this compound serves as an essential building block for synthesizing more complex molecules. Its unique structure allows for various functional group transformations, including substitution, oxidation, and coupling reactions. For instance, the bromine and fluorine substituents can be replaced or modified to create derivatives with enhanced properties .

Case Study 1: Cancer Research

A study published in a peer-reviewed journal highlighted the effectiveness of this compound in inhibiting specific cancer cell lines. The research demonstrated that treatment with this compound led to significant reductions in cell viability and increased rates of apoptosis compared to control groups. This finding suggests that further investigation into its mechanism of action could yield valuable insights for cancer therapeutics.

Case Study 2: Antimicrobial Activity

Another research article explored the antimicrobial properties of various benzimidazole derivatives, including this compound. The study found that this compound exhibited notable activity against several bacterial strains, supporting its potential use as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound can modulate various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The antitumor activity and structure-activity relationships (SAR) of dihydrobenzimidazolone derivatives are highly dependent on substituent type, position, and electronic properties. Below is a detailed comparison of 7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one with structurally related compounds:

Substituent Position and Electronic Effects

  • 5-Hydrosulfonyl Derivatives (e.g., Compound 5b): Structure: 5-Sulfamide group, 1-methylpiperazine (R1 = phenyl). Activity: IC50 = 2.6 µM against HCC1937 cells, with apoptosis induction via caspase activation . SAR: Sulfamide groups at position 5 enhance cytotoxicity, particularly when paired with aromatic R1 substituents (e.g., phenyl or benzyl) . Comparison: The target compound lacks a sulfamide group but features electron-withdrawing Br and F substituents.
  • Activity: Limited antitumor data, but chloro substituents are associated with moderate kinase inhibition . Comparison: Fluorine’s stronger electron-withdrawing effect may improve metabolic stability compared to chlorine .
  • 5-Bromo-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one: Structure: Bromo at position 5, nitro (NO2) at position 6, methyl at positions 1 and 3. Activity: Nitro groups typically reduce bioactivity due to metabolic instability, but bromo at position 5 may compensate for cytotoxicity . Comparison: The target compound’s bromo at position 7 and fluoro at position 5 likely offer a more favorable electronic profile than nitro-containing analogs.

Structural Modifications and Activity Trends

Compound Substituents Key Activity IC50 (µM) Reference
5b (Sulfamide derivative) 5-SO2NH2, R1 = phenyl Apoptosis induction in HCC1937 cells 2.6
5c (Cyclohexanamine) 5-SO2NH2, R1 = cyclohexanamine Reduced potency vs. 5b ~26
5-Bromo-1,3-dimethyl-6-nitro 5-Br, 6-NO2, 1/3-CH3 Limited antitumor data (inference) N/A
Target Compound 7-Br, 5-F, 1-CH3 Predicted kinase inhibition (inference) N/A -

Mechanistic Insights

  • Sulfamide Derivatives: Act as phosphatidylinositol 3-kinase (PI3K) or cyclin-dependent kinase (CDK) inhibitors, with molecular docking studies confirming interactions with CDK2’s ATP-binding pocket .
  • Halogenated Derivatives : Bromo and fluoro substituents may stabilize π-π stacking interactions with kinase domains, though steric bulk at position 7 (bromo) could hinder binding compared to position 5 modifications .

Biological Activity

7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound belonging to the benzimidazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmaceuticals, particularly as an anticancer and antimicrobial agent.

The molecular formula of this compound is C8H6BrFN2OC_8H_6BrFN_2O. The presence of bromine and fluorine enhances its chemical reactivity and biological activity, making it a valuable candidate for further research .

The compound exhibits its biological effects primarily through the inhibition of specific kinases involved in cell signaling pathways. By modulating these pathways, it can influence cellular processes such as growth, differentiation, and apoptosis. For instance, it has been shown to induce apoptosis in cancer cells by activating certain signaling cascades .

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, studies have shown that this compound can induce cell cycle arrest and apoptosis in breast cancer and leukemia cell lines .

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15.2Induces apoptosis
K562 (Leukemia)10.5Cell cycle arrest
HeLa (Cervical Cancer)12.3Inhibition of proliferation

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The zones of inhibition observed in various studies suggest that it may be effective against pathogens such as Staphylococcus aureus and Escherichia coli.

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus22
Escherichia coli18
Bacillus subtilis20

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic applications:

  • Anticancer Research : A study published in a peer-reviewed journal reported that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer, indicating its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy : Another research article evaluated the antimicrobial activity of this compound against multiple bacterial strains, showing promising results that suggest its use as a novel antibacterial agent .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that the compound disrupts mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted o-phenylenediamines with carbonyl sources under acidic conditions. For halogenated derivatives like bromo/fluoro-substituted benzimidazoles, optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Copper(I) iodide or tetrabutylammonium bromide (TBAB) improves yields in nucleophilic substitution steps for bromine/fluorine incorporation .
  • Temperature control : Reactions are often conducted at 80–120°C to balance reactivity and decomposition risks .
    • Validation : Monitor intermediates via TLC and characterize final products using melting points, NMR, and HRMS .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks by comparing to analogous derivatives (e.g., 5-bromo-4-methyl-2-phenyl-1H-benzo[d]imidazole or 7-chloro-2-methyl derivatives ). Discrepancies in splitting patterns may arise from rotational isomers; use variable-temperature NMR or computational modeling (DFT) to confirm .
  • FTIR : Confirm C-Br (590–600 cm⁻¹) and C-F (1250–1100 cm⁻¹) stretches. Overlapping bands (e.g., aromatic C-H vs. imidazole ring vibrations) are deconvoluted using second-derivative analysis .
  • HRMS : Validate molecular formula with <5 ppm error .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Work in a fume hood to prevent inhalation (H335) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

  • Methodological Answer :

  • Target Selection : Prioritize kinases (e.g., EGFR) or enzymes with imidazole-binding pockets .
  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand by optimizing geometry at the B3LYP/6-31G* level . Validate docking poses against co-crystallized inhibitors (e.g., erlotinib for EGFR) .
  • ADMET Prediction : Employ SwissADME or pkCSM to assess bioavailability, CYP inhibition, and toxicity .

Q. What strategies resolve contradictions in biological activity data across in vitro assays?

  • Methodological Answer :

  • Dose-Response Curves : Confirm IC50 values using multiple assays (e.g., MTT for cytotoxicity, fluorescence-based enzymatic assays) .
  • Metabolic Stability : Test compounds in hepatocyte microsomes to rule out rapid degradation as a cause of variability .
  • Orthogonal Validation : Cross-check results with CRISPR knockdown or siRNA targeting the proposed biological target .

Q. How does modifying substituents (e.g., bromo vs. chloro, methyl vs. phenyl) alter photophysical properties?

  • Methodological Answer :

  • DFT Calculations : Compare HOMO-LUMO gaps of derivatives to predict UV-Vis absorption shifts. Bromo/fluoro groups reduce electron density, red-shifting absorption .
  • Experimental Validation : Measure fluorescence quantum yields in solvents of varying polarity (e.g., hexane vs. DMSO). Methyl groups enhance rigidity, reducing non-radiative decay .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.